6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

Physicochemical profiling Permeability Pre-formulation

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (C₁₆H₁₃NO₄; MW 283.28 g/mol) is a synthetic benzofuran-5-carboxamide derivative bearing a 6‑OH, a 4‑OCH₃, and an N‑phenyl amide side chain. The benzofuran-5-carboxamide scaffold appears in kinase inhibitors, ion‑channel modulators, and anti‑inflammatory agents; however, the exact 4‑OMe/6‑OH/N‑phenyl pattern distinguishes this compound from the simpler 4‑methoxybenzofuran-5-carboxamide (MBCA) and from halogenated analogs such as the 3,7‑dibromo derivative.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 88258-51-9
Cat. No. B12877361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
CAS88258-51-9
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13NO4/c1-20-15-11-7-8-21-13(11)9-12(18)14(15)16(19)17-10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19)
InChIKeyAEQPVBYHDMZDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (CAS 88258-51-9) – Procurement-Relevant Identity and Class Positioning


6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (C₁₆H₁₃NO₄; MW 283.28 g/mol) is a synthetic benzofuran-5-carboxamide derivative bearing a 6‑OH, a 4‑OCH₃, and an N‑phenyl amide side chain . The benzofuran-5-carboxamide scaffold appears in kinase inhibitors, ion‑channel modulators, and anti‑inflammatory agents; however, the exact 4‑OMe/6‑OH/N‑phenyl pattern distinguishes this compound from the simpler 4‑methoxybenzofuran-5-carboxamide (MBCA) and from halogenated analogs such as the 3,7‑dibromo derivative [1]. No primary efficacy data for this specific CAS number were identified in the peer‑reviewed literature as of the search date; the evidence below therefore relies on class‑level SAR and the closest structurally characterized analogs.

Why 6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide Cannot Be Replaced by a Generic Benzofuran-5-carboxamide


Simple benzofuran-5-carboxamides such as MBCA (4‑OCH₃ only) and the unsubstituted N‑phenylbenzofuran-5-carboxamide lack the 6‑OH group, which in related benzofuran series contributes a ≥10‑fold gain in enzymatic potency (CYP19 IC₅₀ shift from >1.5 µM to 0.01–0.1 µM) [1]. The 4‑OCH₃ group further modulates electron density and hydrogen‑bonding capacity across the benzofuran core, while the N‑phenyl amide introduces a conformational restriction and an additional aromatic ring that alters target‑binding topology relative to the free carboxylic acid or simple alkyl amides [2]. Consequently, swapping this compound for a seemingly similar benzofuran-5-carboxamide risks losing the functional-group synergy that SAR studies indicate is essential for potent target engagement.

Quantitative Differentiators for 6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide Versus Closest Analogs


Predicted Lipophilicity (clogP) Differentiates the N‑Phenyl Amide from the Parent Carboxylic Acid

The target compound is the N‑phenyl amide of 6‑hydroxy‑4‑methoxybenzofuran‑5‑carboxylic acid (CAS 88258‑42‑8). The carboxylic acid precursor has a calculated logP of ≈2.1; conversion to the N‑phenyl amide increases clogP to ≈3.5, a >1.3‑log‑unit rise that places the compound in a more cell‑permeable range (Lipinski Rule of 5) [1]. This shift is consistent with the observation that benzofuran carboxamide derivatives with N‑aryl substituents show improved membrane translocation in cell‑based assays compared to their carboxylic acid counterparts [2]. The improved lipophilicity may be advantageous for intracellular target engagement without requiring a prodrug strategy.

Physicochemical profiling Permeability Pre-formulation

6‑Hydroxy Substitution Is Associated with ≥10‑Fold CYP19 Potency Gain Over Unsubstituted Benzofurans

In a head‑to‑head benzofuran series, 6‑hydroxy‑ or 6‑methoxy‑substituted benzofuran derivatives inhibited CYP19 with IC₅₀ values of 0.01–1.46 µM, whereas the unsubstituted parent compounds were essentially inactive (IC₅₀ > 10 µM) [1]. The reference drug arimidex showed IC₅₀ = 0.6 µM in the same assay. The target compound (which carries the 6‑OH group) is therefore predicted to fall within the active potency window, unlike the des‑hydroxy N‑phenylbenzofuran‑5‑carboxamide that lacks this critical pharmacophoric element.

CYP19 aromatase Endocrinology Oncology

6‑Hydroxy‑4‑methoxybenzofuran Scaffold Delivers Sub‑Micromolar VEGFR‑2 Kinase Inhibition; Removal of 6‑OH Abolishes Activity

A closely related 5‑chalcone derivative bearing the identical 6‑hydroxy‑4‑methoxybenzofuran core, 1‑(6‑hydroxy‑4‑methoxybenzofuran‑5‑yl)‑3‑(4‑nitrophenyl)prop‑2‑en‑1‑one, inhibited VEGFR‑2 tyrosine kinase with IC₅₀ = 1.00 × 10⁻³ µM (1.0 nM), outperforming sorafenib (IC₅₀ = 2.00 × 10⁻³ µM) [1]. The 6‑OH group was essential for activity; its methylation or removal reduced potency below the detection threshold in the same assay. The target compound shares the identical 6‑OH/4‑OCH₃ benzofuran substitution pattern and the 5‑carbonyl‑linked aromatic system, suggesting the scaffold itself is a privileged VEGFR‑2 recognition element.

VEGFR-2 Angiogenesis Kinase inhibitor

Kv1.3 Channel Blockade by 6‑Hydroxy‑4‑methoxybenzofurans Achieves EC₅₀ of 400 nM; N‑Phenyl Amide Provides a Non‑Ketone Linker Option

Khellinone‑derived 6‑hydroxy‑4‑methoxybenzofurans such as 14m (5‑acetyl‑7‑(4′‑bromo)benzyloxy‑6‑hydroxy‑4‑methoxybenzofuran) block Kv1.3 with EC₅₀ = 400 nM and suppress human T‑cell proliferation at low micromolar concentrations [1]. The 5‑acetyl linker in 14m is a ketone; the target compound replaces this with an N‑phenyl carboxamide, which is hydrolytically more stable and offers additional hydrogen‑bond donor/acceptor capacity. The 6‑OH and 4‑OCH₃ groups are conserved, suggesting the target compound may retain Kv1.3 affinity while offering improved pharmacokinetic stability relative to the acetyl series.

Kv1.3 Autoimmune disease Ion channel

Absence of 3,7‑Dibromo Substitution Distinguishes This Compound from the Halogenated Analog with Distinct Reactivity and Toxicity Profile

The 3,7‑dibromo derivative (CAS 1373132‑53‑6) is a commercially available analog that introduces two heavy bromine atoms (MW 441.07 vs. 283.28 for the target compound) . Bromination increases molecular weight by 56%, raises clogP (predicted Δ ≈ +1.2), and provides sites for further cross‑coupling reactions (Suzuki, Buchwald–Hartwig). However, aryl bromides are also associated with increased cytotoxicity and potential genotoxicity liabilities [1]. The target non‑halogenated compound is the cleaner scaffold for initial SAR exploration, while the dibromo analog serves as a diversification intermediate.

Halogenated analog Synthetic handle Toxicity screening

MBCA (4‑Methoxybenzofuran‑5‑carboxamide) Lacks 6‑OH and N‑Phenyl Groups; Target Compound Offers Dual Hydrogen‑Bond Donor/Acceptor Capacity

MBCA suppresses PMA‑induced H1R upregulation in HeLa cells and ameliorates allergic symptoms in TDI‑sensitized rats via PKCδ inhibition [1]. However, MBCA bears only a 4‑OCH₃ group; it lacks the 6‑OH and N‑phenyl substituents present in the target compound. The 6‑OH provides an additional hydrogen‑bond donor (HBD count = 2 vs. 1 for MBCA), which may strengthen target interactions or alter selectivity. The N‑phenyl group adds an aromatic ring that can engage in π‑stacking with aromatic residues in the target protein. These structural differences mean the target compound cannot be considered a simple MBCA surrogate in H1R/PKCδ pathway studies.

Histamine H1 receptor PKCδ Anti-allergic

High‑Value Application Scenarios for 6‑Hydroxy‑4‑methoxy‑N‑phenylbenzofuran‑5‑carboxamide Based on Evidence Differentiation


CYP19 (Aromatase) Inhibitor Lead Optimization Starting Point

Based on the class‑level evidence that 6‑OH benzofuran derivatives achieve IC₅₀ = 0.01–1.46 µM against CYP19, while unsubstituted analogs are inactive [1], this compound is a suitable starting scaffold for medicinal chemistry campaigns targeting aromatase‑dependent breast cancer. The N‑phenyl carboxamide offers a vector for further substitution to optimize potency and selectivity.

Kv1.3 Channel Blocker Discovery with a Non‑Ketone Linker

The conserved 6‑OH/4‑OCH₃ pharmacophore from the khellinone‑derived Kv1.3 blockers (EC₅₀ = 400 nM) [1] is present in this compound. The replacement of the 5‑acetyl linker with an N‑phenyl carboxamide provides a metabolically more stable alternative for autoimmune disease research, where chronic dosing may require enhanced hydrolytic stability.

VEGFR‑2 Kinase Inhibitor Scaffold Diversification

The 6‑hydroxy‑4‑methoxybenzofuran core has demonstrated VEGFR‑2 IC₅₀ = 1.0 nM in a chalcone series, outperforming sorafenib [1]. This compound provides the same core with a carboxamide extension at position 5, enabling exploration of a new chemical space distinct from the chalcone series for anti‑angiogenic therapy.

Clean Scaffold for Initial SAR Studies (Non‑Halogenated Advantage)

Compared to the 3,7‑dibromo analog (MW 441.07; halogen‑associated toxicity risk) [1], this non‑halogenated compound (MW 283.28) is the preferred starting point for initial bioactivity profiling. The lower molecular weight and absence of structural alerts make it more suitable for early‑stage hit confirmation before committing to brominated diversification intermediates.

Quote Request

Request a Quote for 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.